molecular formula C20H23Br2N B1601432 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole CAS No. 544436-46-6

2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole

Cat. No.: B1601432
CAS No.: 544436-46-6
M. Wt: 437.2 g/mol
InChI Key: OLOMDFPWMJQODN-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties. The presence of bromine atoms at the 2 and 7 positions of the carbazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of various advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole in organic electronics involves its ability to participate in π-conjugation, which enhances its electronic properties. The bromine atoms facilitate further functionalization, allowing for the tuning of electronic and optical properties. The compound interacts with molecular targets such as electron acceptors and donors, forming charge-transfer complexes that are crucial for the operation of electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene
  • 9,9-Dioctyl-2,7-dibromofluorene
  • 2,7-Diiodo-9,9-dioctyl-9H-fluorene

Uniqueness

Compared to similar compounds, 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole offers unique advantages due to its carbazole core, which provides better thermal stability and higher charge mobility. The presence of the 2-ethylhexyl group enhances solubility, making it more suitable for solution processing techniques .

Properties

IUPAC Name

2,7-dibromo-9-(2-ethylhexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-11-15(21)7-9-17(19)18-10-8-16(22)12-20(18)23/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOMDFPWMJQODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476960
Record name 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544436-46-6
Record name 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-(2-ethylhexyl)carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,7-dibromocarbazole (3.0 g, 8.95 mmol), 1-bromo-2-ethylhexane (2.70 g, 13.4 mmol), tetra-n-butylammonium hydrogen sulfide (0.1 g), and NaOH (0.54 g, 13.5 mmol) in acetone (30 mL) was refluxed for 9 h. After the reaction, the acetone was removed under vacuum and the residue was extracted with toluene. The combined organic layer was washed with a saturated NaCl aqueous solution, and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel using hexane as the eluent to afford 2,7-dibromo-9-(2-ethylhexyl)-carbazole as a white powder. Yield: 2.46 g (62.9%). M.P.: 95-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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